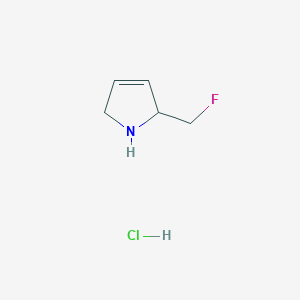![molecular formula C21H11F3N4O2 B2580212 7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-38-0](/img/structure/B2580212.png)
7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C21H11F3N4O2 and its molecular weight is 408.34. The purity is usually 95%.
BenchChem offers high-quality 7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile have been synthesized for their antimicrobial potential. Several studies highlight the synthesis of similar compounds and their evaluation for antimicrobial activities:
Polyheterocyclic Systems Containing 1,2,4-Triazine Moiety : A study conducted by Abdel-Monem (2010) involved the synthesis of polyheterocyclic systems containing a 1,2,4-triazine moiety. The compounds showed promising results when screened for their antimicrobial activity, indicating potential as antimicrobial agents (Abdel-Monem, 2010).
Novel 2H/6H-Thiazolo-[3′,2′2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile Derivatives
: Suresh, Lavanya, and Rao (2016) synthesized a series of novel derivatives that were characterized and tested for their antimicrobial activity against various bacteria and fungi. The compounds exhibited significant biological activity, with some showing good antimicrobial activity (Suresh, Lavanya, & Rao, 2016).
Facile Synthesis and Antimicrobial Activities of Novel Derivatives : Al-Azmi and Mahmoud (2020) synthesized a series of novel derivatives and tested them as antimicrobial agents. The compounds were successfully characterized, and their structures confirmed by spectroscopic analyses (Al-Azmi & Mahmoud, 2020).
Antiproliferative and Anticancer Activity
In addition to antimicrobial activity, related compounds have also been synthesized and evaluated for their antiproliferative and anticancer properties:
Fluorinated 7-Aryl-2-Pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines : Dolzhenko et al. (2008) synthesized a series of fluorinated compounds and evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines. The study found significant antiproliferative activity in some compounds, providing a basis for further research in anticancer drug development (Dolzhenko et al., 2008).
Selected 5-Amino-1-Aryl-1H-1,2,3-Triazole Scaffolds : Pokhodylo et al. (2020) tested newly synthesized derivatives for anticancer activity using various human tumor cell lines. The study identified compounds with selective influence on certain cancer cell types, highlighting the potential of these scaffolds in developing new anticancer agents (Pokhodylo et al., 2020).
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N4O2/c22-21(23,24)14-3-1-2-13(8-14)19-26-20-16(10-25)15(6-7-28(20)27-19)12-4-5-17-18(9-12)30-11-29-17/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKRIKQJJXXGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC(=CC=C5)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

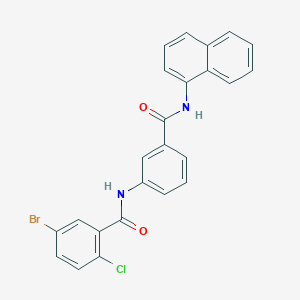
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)
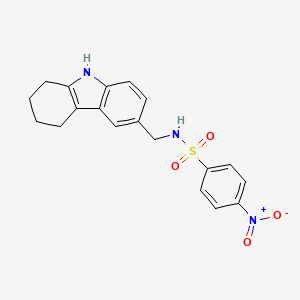
![2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580132.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2580133.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)
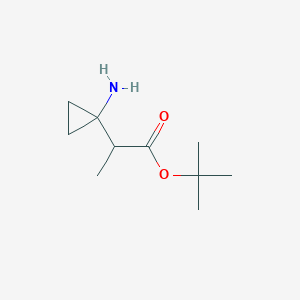
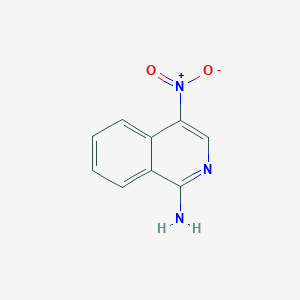
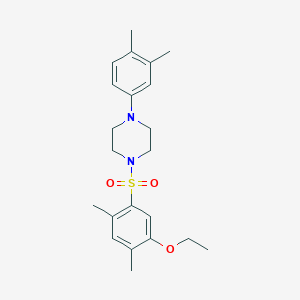

![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)
![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)
